Cas no 94832-65-2 (O-(2-Chloro-4-nitrophenyl)hydroxylamine)
O-(2-Chloro-4-nitrophenyl)hydroxylamine Chemical and Physical Properties
Names and Identifiers
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- AKOS017975738
- SY281969
- CS-0458195
- O-(2-Chloro-4-nitrophenyl)hydroxylamine
- DTXCID70494992
- MFCD21921299
- 94832-65-2
- DTXSID50544207
-
- MDL: MFCD21921299
- Inchi: 1S/C6H5ClN2O3/c7-5-3-4(9(10)11)1-2-6(5)12-8/h1-3H,8H2
- InChI Key: FTOODZHAYHYPPC-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1ON)[N+](=O)[O-]
Computed Properties
- Exact Mass: 187.9988697Da
- Monoisotopic Mass: 187.9988697Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 81.1Ų
O-(2-Chloro-4-nitrophenyl)hydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1195806-1g |
O-(2-Chloro-4-nitrophenyl)hydroxylamine |
94832-65-2 | 95% | 1g |
$1210 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528862-1g |
O-(2-chloro-4-nitrophenyl)hydroxylamine |
94832-65-2 | 98% | 1g |
¥9504.00 | 2024-04-24 | |
| eNovation Chemicals LLC | Y1195806-1g |
O-(2-Chloro-4-nitrophenyl)hydroxylamine |
94832-65-2 | 95% | 1g |
$1210 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1195806-1g |
O-(2-Chloro-4-nitrophenyl)hydroxylamine |
94832-65-2 | 95% | 1g |
$1210 | 2025-03-01 |
O-(2-Chloro-4-nitrophenyl)hydroxylamine Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on O-(2-Chloro-4-nitrophenyl)hydroxylamine
O-(2-Chloro-4-nitrophenyl)hydroxylamine: A Comprehensive Overview
O-(2-Chloro-4-nitrophenyl)hydroxylamine, also known by its CAS number 94832-65-2, is a chemical compound that has garnered significant attention in various fields of research and application. This compound is characterized by its unique structure, which combines a hydroxylamine group with a substituted phenyl ring. The phenyl ring is specifically substituted with a chlorine atom at the 2-position and a nitro group at the 4-position, giving rise to its name: O-(2-Chloro-4-nitrophenyl)hydroxylamine.
The synthesis of O-(2-Chloro-4-nitrophenyl)hydroxylamine involves several steps, including the preparation of the substituted phenol derivative and subsequent reaction with hydroxylamine derivatives. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for the preparation of this compound. Researchers have explored various reaction conditions, such as the use of different catalysts and solvents, to optimize the yield and purity of the final product.
One of the key properties of O-(2-Chloro-4-nitrophenyl)hydroxylamine is its reactivity under various chemical conditions. The presence of both a nitro group and a hydroxylamine group makes this compound versatile in terms of its chemical behavior. The nitro group is known for its strong electron-withdrawing effect, which can influence the reactivity of the hydroxylamine moiety. This interplay between the two functional groups has been extensively studied in recent years, leading to new insights into their combined effects on chemical reactions.
Recent studies have highlighted the potential applications of O-(2-Chloro-4-nitrophenyl)hydroxylamine in drug design and development. The compound has been investigated as a potential lead molecule for the development of new pharmaceutical agents. Its structure provides a platform for further modification, allowing researchers to explore its activity against various biological targets. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, making them candidates for further preclinical testing.
In addition to its role in drug discovery, O-(2-Chloro-4-nitrophenyl)hydroxylamine has also found applications in materials science. The compound has been used as a precursor in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand in these systems has been exploited to create materials with unique physical and chemical properties, including high surface area and selective adsorption capabilities.
The environmental impact of O-(2-Chloro-4-nitrophenyl)hydroxylamine has also been a topic of recent research. Studies have focused on understanding its degradation pathways under various environmental conditions, such as soil and aqueous environments. These studies are crucial for assessing the compound's potential risks to ecosystems and human health. Researchers have found that under certain conditions, such as UV light exposure or microbial activity, the compound undergoes degradation into less harmful byproducts.
Furthermore, advancements in analytical techniques have improved our ability to characterize O-(2-Chloro-4-nitrophenyl)hydroxylamine at both macroscopic and molecular levels. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry have provided detailed insights into its molecular structure and interactions with other compounds. These advancements have not only enhanced our understanding of the compound but also facilitated its use in various research and industrial applications.
In conclusion, O-(2-Chloro-4-nitrophenyl)hydroxylamine (CAS No. 94832-65-2) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables it to play a crucial role in drug discovery, materials science, and environmental studies. As research continues to uncover new properties and applications of this compound, it is likely to become an even more valuable tool in both academic and industrial settings.
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